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Compound of Interest

Compound Name: Diethyl (2-oxopropyl)phosphonate

Cat. No.: B148940

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data for
diethyl (2-oxopropyl)phosphonate, a key building block in organic synthesis. This document
details its characteristic nuclear magnetic resonance (NMR), infrared (IR), and mass
spectrometry (MS) data, supplemented with detailed experimental protocols.

Core Spectral Data

The following sections and tables summarize the key spectral information for diethyl (2-
oxopropyl)phosphonate, providing a foundational dataset for its identification and
characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The *H
and 13C NMR spectra of diethyl (2-oxopropyl)phosphonate reveal distinct signals
corresponding to its unique arrangement of protons and carbon atoms. The data presented
here is consistent with spectra available on resources such as SpectraBase.[1][2]

1H NMR Spectral Data

The *H NMR spectrum provides information on the chemical environment and connectivity of
the hydrogen atoms in the molecule.

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b148940?utm_src=pdf-interest
https://www.benchchem.com/product/b148940?utm_src=pdf-body
https://www.benchchem.com/product/b148940?utm_src=pdf-body
https://www.benchchem.com/product/b148940?utm_src=pdf-body
https://www.benchchem.com/product/b148940?utm_src=pdf-body
https://dev.spectrabase.com/spectrum/1ANNhR9My5b
https://spectrabase.com/spectrum/4CtQ46jQJt1
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b148940?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

. . Coupling
Chemical Shift L . .
Multiplicity Integration Assignment Constant (J)
(3) ppm
Hz
~4.1 Multiplet 4H -OCH2CHs
~3.1 Doublet 2H P-CH2-C(O)
~2.2 Singlet 3H -C(O)CHs
~1.3 Triplet 6H -OCH2CHs

13C NMR Spectral Data

The 13C NMR spectrum provides information about the carbon framework of the molecule.

Chemical Shift (8) ppm

Assighment

~201 c=0
~63 -OCH:zCHs
~42 P-CH2-C(O)
~30 -C(O)CHs
~16 -OCH:CHs

Infrared (IR) Spectroscopy

While a dedicated complete IR spectrum for diethyl (2-oxopropyl)phosphonate was not

readily available, data from the closely related compound, diethyl (1-diazo-2-

oxopropyl)phosphonate, provides strong indications of the expected vibrational frequencies.[3]

The key functional groups in diethyl (2-oxopropyl)phosphonate are the carbonyl group
(C=0), the phosphonate group (P=0), and the C-O and C-H bonds.
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Wavenumber (cm~?)

Intensity

Assignment

~2980 Medium-Strong C-H stretch (alkyl)

~1715 Strong C=0 stretch (ketone)
~1250 Strong P=0 stretch (phosphonate)
~1020 Strong P-O-C stretch

Mass Spectrometry (MS)

A direct experimental mass spectrum for diethyl (2-oxopropyl)phosphonate is not widely
published. However, based on its molecular weight (194.17 g/mol ) and the known
fragmentation patterns of similar organophosphorus compounds, the expected mass spectrum

can be predicted. The molecular ion peak [M]* would be observed at m/z 194.

Predicted Mass Spectrometry Fragmentation

m/z lon

Lo [CH3C(O)CH:2P(0)(OCH2CHs)2]* (Molecular
lon)

151 [M - CHsCOJ*

137 [P(O)(OCH2CHs)2]*

109 [P(O)(OH)(OCH2CHs)]*

81 [P(O)(OH)2]*

Experimental Protocols

The following are detailed methodologies for acquiring the spectral data presented above.
These protocols are based on standard laboratory practices for the analysis of liquid organic

compounds.

NMR Spectroscopy
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Sample Preparation: A sample of diethyl (2-oxopropyl)phosphonate (approximately 10-20
mg) is dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of CDCIs) in a standard 5 mm NMR
tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (O ppm).

Instrumentation: *H and 3C NMR spectra are recorded on a 300 MHz or 500 MHz NMR
spectrometer.

'H NMR Acquisition: The spectrum is acquired with a sufficient number of scans to achieve a
good signal-to-noise ratio. A relaxation delay of 1-2 seconds is typically used.

13C NMR Acquisition: The spectrum is acquired using a proton-decoupled pulse sequence to
simplify the spectrum to single lines for each unique carbon atom. A larger number of scans
and a longer relaxation delay (2-5 seconds) are generally required compared to *H NMR.

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, and
the resulting spectra are phased and baseline corrected. Chemical shifts are referenced to
the TMS signal.

Infrared (IR) Spectroscopy

Sample Preparation: As diethyl (2-oxopropyl)phosphonate is a liquid, the spectrum can be
obtained using a neat sample. A drop of the liquid is placed between two potassium bromide
(KBr) or sodium chloride (NaCl) salt plates to form a thin film.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to record the
spectrum.

Data Acquisition: A background spectrum of the clean salt plates is recorded first. Then, the
spectrum of the sample is recorded. The instrument typically scans the mid-infrared range
(4000-400 cm™1).

Data Processing: The sample spectrum is ratioed against the background spectrum to
produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Sample Introduction: A dilute solution of diethyl (2-oxopropyl)phosphonate in a volatile
organic solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer. For
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gas chromatography-mass spectrometry (GC-MS), the sample is injected into the GC, which
separates it before it enters the mass spectrometer. For direct infusion, the solution is
injected directly into the ion source.

« lonization: Electron ionization (El) is a common method for the analysis of relatively small,
volatile organic molecules. In El, the sample is bombarded with a high-energy electron
beam, causing ionization and fragmentation.

e Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole
or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

o Detection: An electron multiplier or other detector records the abundance of each ion,
generating the mass spectrum.

Visualizing the Workflow

The following diagram illustrates the general experimental workflow for the spectral analysis of
diethyl (2-oxopropyl)phosphonate.
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Experimental workflow for spectral analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science
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